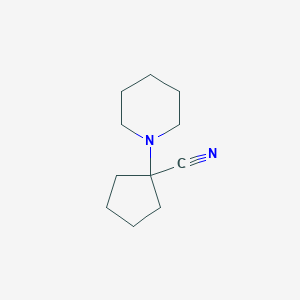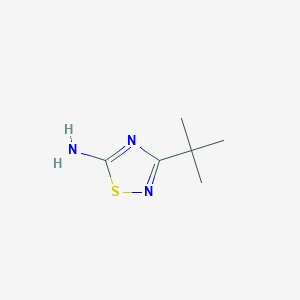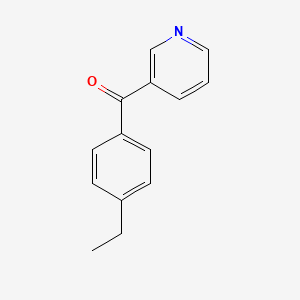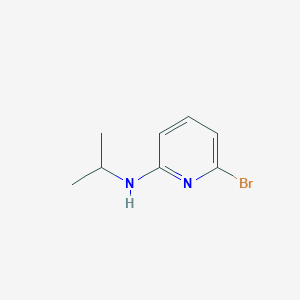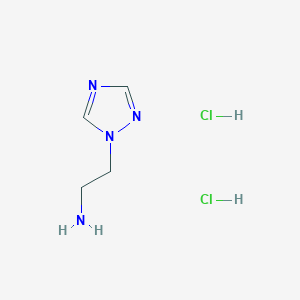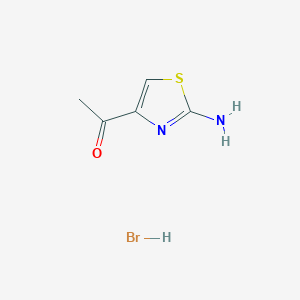![molecular formula C8H6N2O2S B1287716 2-Aminobenzo[d]thiazole-7-carboxylic acid CAS No. 71224-95-8](/img/structure/B1287716.png)
2-Aminobenzo[d]thiazole-7-carboxylic acid
Übersicht
Beschreibung
2-Aminobenzo[d]thiazole-7-carboxylic acid is a compound that belongs to the class of organic compounds known as aminobenzothiazoles. These compounds contain an amino group attached to a benzothiazole ring, which is a fused ring system composed of a benzene ring and a thiazole ring. The carboxylic acid group at the seventh position indicates the presence of a carboxyl functional group attached to the benzothiazole ring, which can contribute to the compound's reactivity and potential for forming derivatives.
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives has been explored through various methods. One approach involves a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, leading to the formation of 1,4-benzothiazines. This process includes decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, resulting in moderate to excellent yields . Another method reported the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were confirmed by various spectroscopic techniques and exhibited significant biological activities .
Molecular Structure Analysis
The molecular structure of 2-aminobenzothiazole derivatives can be complex, with the potential for various interactions. For instance, a co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid showed hydrogen-bonded dimers through the carboxylic group, leading to a non-centrosymmetric packing lattice . Additionally, the robustness of a two-point supramolecular synthon in the molecular salts of 2-aminothiazole with substituted benzoic acids was identified, highlighting the importance of hydrogen bonding in the formation of secondary supramolecular architectures .
Chemical Reactions Analysis
2-Aminobenzothiazole derivatives can undergo various chemical reactions. For example, the formation of molecular salts with substituted benzoic acids involves proton transfer to the ring nitrogen of the thiazole, indicating solvent-assisted tautomerism . Another study reported the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives through a multicomponent reaction involving 2-aminobenzothiazoles, which formed multiple bonds in a one-pot metal-free process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazole derivatives are influenced by their molecular structure. The presence of amino and carboxylic acid groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and crystal structure . The synthesis of these compounds often yields crystalline forms that can be characterized by various spectroscopic and crystallographic techniques, providing insight into their stability and potential for forming different polymorphic forms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
- 2-Aminobenzo[d]thiazole-7-carboxylic acid has been used in the synthesis of new piperidine substituted benzothiazole derivatives. These derivatives show significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Cocrystals and Crystal Structures
- This compound forms molecular cocrystals with various carboxylic acids. The study of these cocrystals, such as the adducts with 3,5-dinitrobenzoic acid, aids in understanding the properties like non-linear optical properties and proton-transfer complexes (Lynch et al., 1998).
Antimicrobial and Antifungal Activity
- Derivatives synthesized using 2-Aminobenzo[d]thiazole-7-carboxylic acid are tested for their antimicrobial properties. Compounds show good antibacterial activity against various microorganisms like Staphylococcus aureus and Escherichia coli, and antifungal activity against different fungal species (Chavan & Pai, 2007).
Anti-inflammatory Properties
- The compound is used in the synthesis of 5-substituted benzo[b]thiophene derivatives that exhibit potent anti-inflammatory activity. This showcases its potential in developing new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Cytotoxicity Against Cancer Cell Lines
- Reactivity of related compounds towards thioglycolic acid resulted in thiazole derivatives with significant cytotoxicity effects against various cancer cell lines, highlighting its potential in cancer research (Mohareb, Abdallah, & Ahmed, 2017).
Fungicidal and Antivirus Activity
- Novel derivatives of 2-Aminobenzo[d]thiazole-7-carboxylic acid show good fungicidal activity and antivirus activity. This demonstrates its utility in controlling fungi and viruses (Fengyun et al., 2015).
Fluorescent o-Aminobenzoates Synthesis
- The compound is used in one-pot syntheses of fluorescent o-aminobenzoates, contributing to the development of new synthetic methods for these compounds (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).
Supramolecular Architectures
- The interaction of aminobenzoic acids with 2-Aminobenzo[d]thiazole-7-carboxylic acid leads to various organic supramolecular architectures, aiding in the study of non-covalent interactions in organic chemistry (Banerjee & Murugavel, 2004).
Zukünftige Richtungen
The future directions for the study and application of “2-Aminobenzo[d]thiazole-7-carboxylic acid” are promising. This compound and its derivatives can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule . Furthermore, the development of science and technology of the future may pave the way for new applications of this compound .
Eigenschaften
IUPAC Name |
2-amino-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUAYVWUPOHGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604653 | |
| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzo[d]thiazole-7-carboxylic acid | |
CAS RN |
71224-95-8 | |
| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


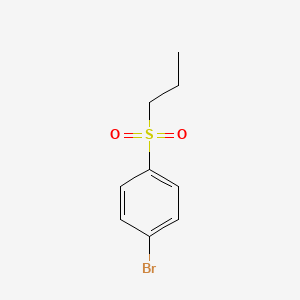
![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

